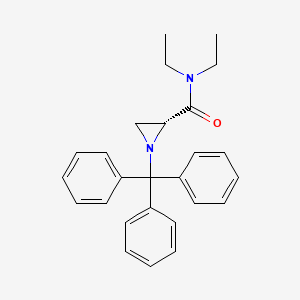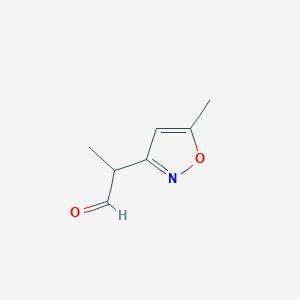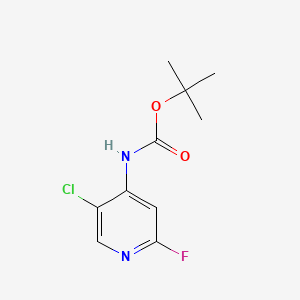
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the aziridine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Triphenylmethyl Protection: The triphenylmethyl (trityl) group can be introduced by reacting the aziridine with triphenylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxaziridines, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide would depend on its specific application. In general, aziridines are known to interact with nucleophiles due to the strain in the three-membered ring, making them reactive intermediates in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: A simpler analog without the triphenylmethyl and diethyl groups.
N,N-diethylaziridine: Lacks the carboxamide and triphenylmethyl groups.
Triphenylmethylaziridine: Lacks the carboxamide and diethyl groups.
Uniqueness
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is unique due to the presence of the triphenylmethyl group, which can provide steric protection and influence the compound’s reactivity. The diethyl groups on the nitrogen atom can also affect the compound’s solubility and reactivity.
Eigenschaften
Molekularformel |
C26H28N2O |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2R)-N,N-diethyl-1-tritylaziridine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-3-27(4-2)25(29)24-20-28(24)26(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3/t24-,28?/m1/s1 |
InChI-Schlüssel |
POPNSCHHQMJRKD-RIBGEGAISA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)C(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)



![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)


![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)



